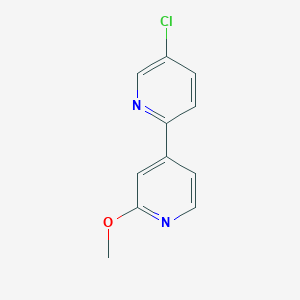

5-Chloro-2'-methoxy-2,4'-bipyridine

Description

5-Chloro-2'-methoxy-2,4'-bipyridine is a heterocyclic compound featuring two pyridine rings connected at the 2- and 4'-positions. The first pyridine ring bears a chlorine substituent at position 5, while the second pyridine ring has a methoxy group (-OCH₃) at position 2'. This structural arrangement imparts unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and medicinal chemistry. The compound’s bipyridine backbone facilitates metal coordination, as seen in rare earth complexes with 2,4'-bipyridine ligands , which may extend to its chloro-methoxy derivative.

Properties

Molecular Formula |

C11H9ClN2O |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

4-(5-chloropyridin-2-yl)-2-methoxypyridine |

InChI |

InChI=1S/C11H9ClN2O/c1-15-11-6-8(4-5-13-11)10-3-2-9(12)7-14-10/h2-7H,1H3 |

InChI Key |

IQDLQRKPDYCMHW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1)C2=NC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences :

Electronic Effects :

- Fluorine is highly electronegative, creating a strong electron-withdrawing effect.

- Methoxy groups are electron-donating via resonance, altering the electron density of the pyridine rings.

Y(2,4'-bpy)Cl₃·8H₂O and La(2,4'-bpy)Cl₃·5H₂O (Rare Earth Complexes)

Structural Differences :

Thermal Stability :

Reactivity :

- Metal coordination in rare earth complexes leads to polymeric structures, whereas the chloro-methoxy derivative may prioritize organic reactivity (e.g., Suzuki coupling) .

2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-pyridine

Structural Differences :

- Incorporates a sulfanyl-methyl-oxadiazole moiety attached to the pyridine ring.

- The oxadiazole ring enhances π-conjugation, unlike the bipyridine system .

6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine

Structural Differences :

Electronic Properties :

- Fused oxazolo-pyridine systems exhibit strong fluorescence, whereas bipyridines are better suited for charge transfer in coordination complexes .

Tabulated Comparison of Key Properties

*Inferred from decomposition trends in analogous complexes .

Key Findings and Implications

- Substituent Effects : Electron-donating methoxy groups in this compound may reduce metal-binding efficiency compared to unsubstituted 2,4'-bipyridine but enhance solubility in organic solvents.

- Thermal Behavior : Halogen substituents (Cl, F) improve thermal stability relative to hydroxyl or amine groups .

- Application Divergence : Bipyridine derivatives prioritize coordination chemistry, while heterocyclic hybrids (oxadiazole, oxazolo) target bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.